REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:10])[C:3](=[O:9])[CH2:4][O:5][CH2:6][CH2:7]O.S(Cl)([Cl:13])=O>ClCCl>[CH3:1][N:2]([CH3:10])[C:3](=[O:9])[CH2:4][O:5][CH2:6][CH2:7][Cl:13]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
2-hydroxyethoxy-acetic acid-N,N-dimethylamide
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CN(C(COCCO)=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
ADDITION
|
Details
|
are added to it dropwise in 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated in vacuo (260 Pa) at 50° C
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
DISTILLATION
|
Details
|
Optionally the product can be purified by vacuum distillation (boiling temperature 85-86° C. at 1.3 Pa)
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
CN(C(COCCCl)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |